
2-(4-Chlorophenyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chlorophenyl)piperazine dihydrochloride” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Molecular Structure Analysis
The molecular formula of “2-(4-Chlorophenyl)piperazine dihydrochloride” is C10H15Cl3N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .
Chemical Reactions Analysis
Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of these derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Aplicaciones Científicas De Investigación
Neuropharmacological Research
2-(4-Chlorophenyl)piperazine dihydrochloride: is widely used in neuropharmacology to study the serotonin receptor system . It acts as a partial agonist at the 5-HT1A receptor and can help in understanding the role of serotonin in mood regulation and anxiety disorders. This compound is also used to investigate potential treatments for depression and other psychiatric conditions.
Proteomics Studies
In proteomics, this chemical serves as a biochemical tool for probing protein interactions and functions . It can be used to isolate and identify proteins that interact with the serotonin system, which is crucial for understanding the molecular mechanisms underlying various neurological diseases.
Development of Therapeutic Agents
Research into 2-(4-Chlorophenyl)piperazine dihydrochloride has implications for the development of new therapeutic agents . By studying its interaction with different receptors in the brain, scientists can design drugs that target specific pathways involved in neurological and psychiatric disorders.
Behavioral Studies
This compound is utilized in behavioral studies to assess the effects of serotonin modulation on behavior . It can induce changes in animal models that are indicative of altered serotonin activity, providing insights into how serotonin levels affect behavior and how this knowledge can be applied to treat related disorders.
Chemical Biology
In chemical biology, 2-(4-Chlorophenyl)piperazine dihydrochloride is used to understand the chemical basis of biological processes . It helps in mapping out the biochemical pathways involving serotonin and in identifying potential points of therapeutic intervention.
Pharmacokinetics and Metabolism
The study of the pharmacokinetics and metabolism of 2-(4-Chlorophenyl)piperazine dihydrochloride is crucial for drug development . Understanding how it is absorbed, distributed, metabolized, and excreted can inform the design of drugs with better efficacy and reduced side effects.
Mecanismo De Acción
- This results in flaccid paralysis of the worm , leading to its expulsion from the intestinal lumen via normal peristalsis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Piperazine dihydrochloride can cause skin irritation, eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKKAACZISPRMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)piperazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

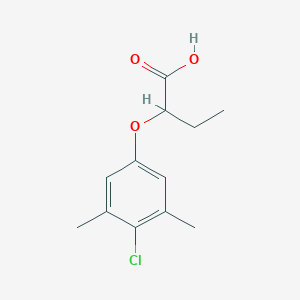
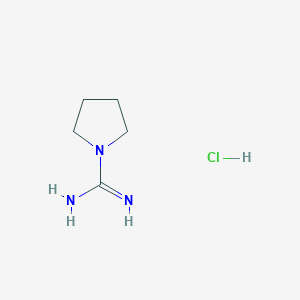
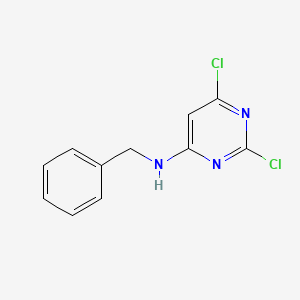
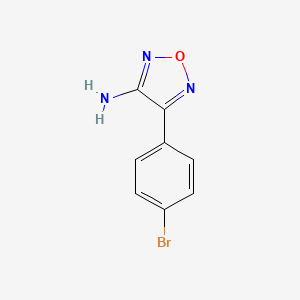
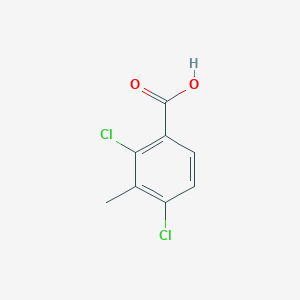
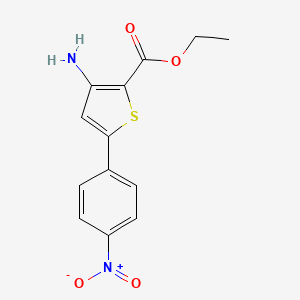
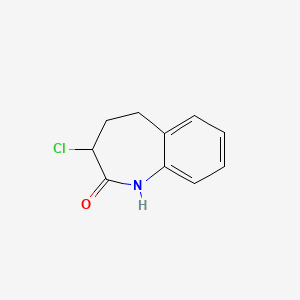




![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)

